molecular formula C24H24N2O2 B2687817 N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide

N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B2687817
M. Wt: 372.5 g/mol
InChI Key: KANMBMGJARAEQC-UHFFFAOYSA-N
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Description

N-[4-(Morpholin-4-yl)phenyl]-2,2-diphenylacetamide is a synthetic organic compound characterized by a diphenylacetamide core linked to a morpholine-substituted phenyl group. This compound is primarily utilized in medicinal chemistry as a precursor or intermediate for drug development, particularly in anti-inflammatory and receptor-targeted therapies.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)26-15-17-28-18-16-26/h1-14,23H,15-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANMBMGJARAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H26N2O2C_{21}H_{26}N_2O_2. The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of two phenyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in human cancer cells such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) with IC50 values indicating potent activity in the nanomolar range .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes. This effect is crucial for its potential use as an anticancer agent .
  • Cytoskeletal Disruption : It has been observed that this compound interacts with β-tubulin, leading to cytoskeletal disruption. This interaction is similar to that of known chemotherapeutic agents that target microtubules .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HT-2950Cell cycle arrest at G2/M phase
M2175Cytoskeletal disruption
MCF760Antiproliferative

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells while exhibiting low toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer therapeutic .
  • In Vivo Models : Chick chorioallantoic membrane (CAM) assays demonstrated that this compound significantly blocks angiogenesis and tumor growth, comparable to established agents like combretastatin A-4. These findings suggest that the compound may also have antiangiogenic properties .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been conducted to establish relationships between the chemical structure of this compound and its biological activity. These studies help in optimizing the chemical structure for enhanced efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted diphenylacetamides, which exhibit structural diversity through modifications to the phenyl rings, morpholine moiety, or acetamide linker. Below is a detailed comparison with analogous compounds, focusing on structural features, pharmacological relevance, and physicochemical properties.

Structural Analogues with Morpholine Modifications

  • N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide (CAS 289700-48-7) Key Difference: Incorporation of a sulfonyl group (-SO₂-) between the morpholine and phenyl ring. This modification is associated with increased stability in metabolic pathways . Applications: Used as a pharmaceutical intermediate for kinase inhibitors and anti-inflammatory agents.
  • 2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) Key Difference: Replacement of one phenyl group in the diphenylacetamide core with a 4-chlorophenoxy moiety. Demonstrated higher potency in preliminary anti-inflammatory assays compared to non-halogenated analogues .

Analogues with Alternative Heterocycles or Linkers

  • N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (CID 44208) Key Difference: A branched aliphatic chain with diethylamino and morpholine groups replaces the phenyl-morpholine linkage. Impact: Increased molecular flexibility may enhance interaction with hydrophobic binding pockets. Reported in silico as a ligand for angiotensin receptors, suggesting cardiovascular applications .
  • N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide (CAS 349644-63-9) Key Difference: Incorporation of a pyrimidinyl-sulfonamide group. Impact: The sulfonamide-pyrimidine motif is linked to enhanced kinase inhibition, particularly in cancer-related targets. Predicted logP value of 6.0 indicates moderate lipophilicity .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Selected Analogues

Compound Name Molecular Weight Key Substituents Pharmacological Relevance Key References
N-[4-(Morpholin-4-yl)phenyl]-2,2-diphenylacetamide 414.48 g/mol Morpholine-phenyl, diphenylacetamide Anti-inflammatory intermediates
N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide 494.57 g/mol Morpholine-sulfonyl-phenyl Kinase inhibitor intermediates
N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide 437.57 g/mol Diethylamino-morpholine chain Angiotensin receptor ligand
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 447.90 g/mol 4-Chlorophenoxy, sulfonyl-morpholine Enhanced anti-inflammatory activity

Key Observations:

  • Bioavailability: Sulfonyl-containing derivatives (e.g., CAS 289700-48-7) exhibit improved aqueous solubility due to polar sulfonyl groups, whereas halogenated analogues (e.g., 4-chlorophenoxy) show increased metabolic stability .
  • Target Selectivity : The diphenylacetamide core is conserved across analogues, suggesting a common mechanism for hydrophobic interactions. Modifications to the morpholine group or acetamide linker influence specificity for enzymes (e.g., kinases) vs. receptors (e.g., angiotensin) .

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